molecular formula C20H18N4O4S B2604125 N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide CAS No. 872689-11-7

N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2604125
CAS No.: 872689-11-7
M. Wt: 410.45
InChI Key: FRJVNUGTJOEIOK-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18N4O4S and its molecular weight is 410.45. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)pyridazin-3-yl)thio)acetamide is a compound that belongs to a class of chemicals with various derivatives having potential applications in different fields. The structure of this compound is characterized by the presence of a pyridazinone ring, substituted with a methoxybenzyl group and a nitrophenyl group, linked via a thioacetamide moiety. The specific structure of this compound suggests potential applications based on the activities of similar compounds, such as antinociceptive activity, as demonstrated by [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide derivatives (Doğruer et al., 2000).

Potential Therapeutic Applications

Compounds with a similar structural framework have shown a variety of biological activities. For instance, N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were designed and synthesized, exhibiting cytotoxicity against human cancer cell lines, indicating potential applications in cancer therapy (Ding et al., 2012). Additionally, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives showed significant antioxidant activity, suggesting applications in managing oxidative stress-related conditions (Chkirate et al., 2019).

Synthesis and Chemical Reactions

The chemical reactivity and synthesis of similar compounds have been studied extensively. For example, the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, was achieved through catalytic hydrogenation, showcasing an environmentally friendly synthesis pathway (Zhang Qun-feng, 2008). Furthermore, p-Methoxy- and 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts were reported as versatile reagents for N-Alkylacetamide and carbamates, highlighting the synthetic versatility of similar compounds (Sakai et al., 2022).

Other Potential Applications

The analogs of this compound have been utilized in various research fields, including the development of novel compounds with anticonvulsant activity, as demonstrated by omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives (Aktürk et al., 2002), and the synthesis of carbon-11-labeled derivatives for potential PET tracers in imaging (Gao et al., 2016).

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-28-18-8-3-2-5-15(18)12-21-19(25)13-29-20-10-9-17(22-23-20)14-6-4-7-16(11-14)24(26)27/h2-11H,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJVNUGTJOEIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.